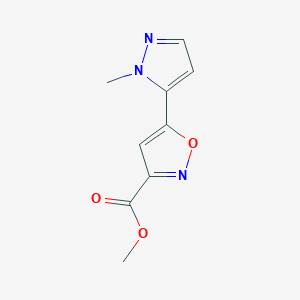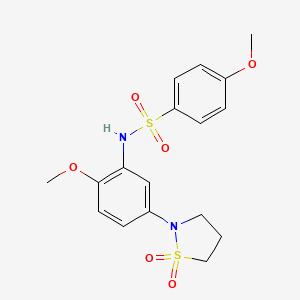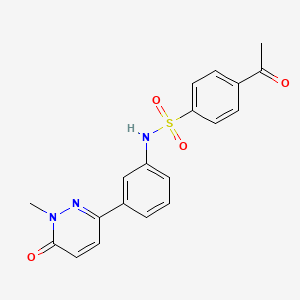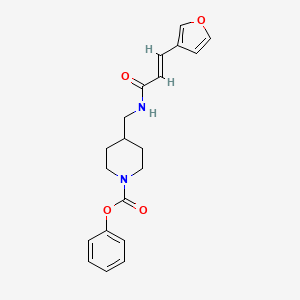![molecular formula C18H16N2O3 B2506187 [(2-Phenylethyl)carbamoyl]methyl 4-cyanobenzoate CAS No. 728902-95-2](/img/structure/B2506187.png)
[(2-Phenylethyl)carbamoyl]methyl 4-cyanobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Phenylethyl)carbamoyl]methyl 4-cyanobenzoate is a compound that can be associated with the family of carbamates and benzoates, which are often explored for their potential applications in various fields such as medicinal chemistry and materials science. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, properties, and applications, which can provide insights into the analysis of [(2-Phenylethyl)carbamoyl]methyl 4-cyanobenzoate.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical transformations. For instance, the synthesis of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate and its selenazole counterpart involves starting materials like 2-amino-4-(chloromethyl)thiazole and 2-amino-4-(chloromethyl)selenazole, respectively . Similarly, the synthesis of bicarbazole/cyanobenzene hybrid compounds includes the strategic placement of substituents to tune optoelectronic properties, which is achieved through a series of chemical reactions . These methods could potentially be adapted for the synthesis of [(2-Phenylethyl)carbamoyl]methyl 4-cyanobenzoate by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of a compound significantly influences its properties and potential applications. For example, the bicarbazole/cyanobenzene hybrids discussed in the papers have their HOMO and LUMO energy levels adjusted by changing substituents, which affects their optoelectronic properties . This suggests that the molecular structure of [(2-Phenylethyl)carbamoyl]methyl 4-cyanobenzoate, particularly the placement of the phenylethyl and cyanobenzoate groups, would be critical in determining its electronic properties and reactivity.
Chemical Reactions Analysis
The chemical reactivity of carbamates and related compounds is an area of interest due to their potential biological activity. The paper on thiazole and selenazole carbamates indicates that these compounds can inhibit leukemia cell proliferation and possess antifilarial activity . This implies that [(2-Phenylethyl)carbamoyl]methyl 4-cyanobenzoate could also be evaluated for similar biological activities, depending on its reactivity profile.
Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, and stability are crucial for the practical application of a compound. The optoelectronic properties of the bicarbazole/cyanobenzene hybrids, including their triplet energy and singlet-triplet bandgaps, are tailored by substituent modification, which could be relevant for the design of OLED materials . These properties would need to be characterized for [(2-Phenylethyl)carbamoyl]methyl 4-cyanobenzoate to assess its suitability for similar applications.
Propiedades
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 4-cyanobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c19-12-15-6-8-16(9-7-15)18(22)23-13-17(21)20-11-10-14-4-2-1-3-5-14/h1-9H,10-11,13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXGYRVWFPTFTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Phenylethyl)carbamoyl]methyl 4-cyanobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-bromo-2-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2506105.png)
![5-cyclopropyl-2-(4-(2,5-dimethylbenzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2506106.png)





![2-Chloro-N-[(1,5-dimethylpyrazol-3-yl)methyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2506117.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide](/img/structure/B2506122.png)
![3-(4-methoxybenzyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2506124.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2506125.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxamide](/img/structure/B2506126.png)
